Pyrrolidine-1-carboximidamide acetate
CAS No.: 91983-81-2
Cat. No.: VC2801343
Molecular Formula: C7H15N3O2
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91983-81-2 |
---|---|
Molecular Formula | C7H15N3O2 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | acetic acid;pyrrolidine-1-carboximidamide |
Standard InChI | InChI=1S/C5H11N3.C2H4O2/c6-5(7)8-3-1-2-4-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4) |
Standard InChI Key | GWMGRNLCRCULRT-UHFFFAOYSA-N |
SMILES | CC(=O)O.C1CCN(C1)C(=N)N |
Canonical SMILES | CC(=O)O.C1CCN(C1)C(=N)N |
Introduction
Another potentially relevant synthetic method involves microtiter synthesis approaches combined with in situ screening, as described for pyrrolidine carboxamides. This strategy employs small-scale parallel syntheses in 96-well plates, where final products can be used directly for biological screening without isolation. This methodology offers advantages of speed, parallel processing, and economic viability due to the small reaction scale . While this approach was described for related compounds, it could potentially be adapted for the efficient synthesis and optimization of Pyrrolidine-1-carboximidamide acetate, particularly for research applications requiring small quantities of diverse analogs.
It should be emphasized that these synthetic approaches would require experimental validation and optimization for the specific preparation of Pyrrolidine-1-carboximidamide acetate. Critical parameters such as reagent ratios, reaction conditions, purification methods, and characterization techniques would need to be established to ensure product purity and structural confirmation.
The research on pyrrolidine carboxamides as InhA inhibitors also revealed interesting structure-activity relationships that could be relevant for Pyrrolidine-1-carboximidamide acetate. Crystal structures of InhA complexed with these inhibitors elucidated their binding modes, providing valuable insights for rational design and optimization of related compounds . Additionally, resolution of racemic mixtures indicated that only one enantiomer was active as an inhibitor, highlighting the importance of stereochemistry in the biological activity of these compounds . These findings suggest that stereochemical considerations could be relevant if Pyrrolidine-1-carboximidamide acetate were to be investigated for similar applications.
Comparison with Similar Compounds
A comparative analysis of Pyrrolidine-1-carboximidamide acetate with structurally related compounds provides valuable context for understanding its unique properties and potential applications. These comparisons highlight how structural variations influence physicochemical characteristics and functional properties, offering insights that may guide future research and application development.
N,N-diphenylpyrrolidine-1-carboximidamide represents another structural analog, sharing the pyrrolidine-1-carboximidamide core but featuring two phenyl substituents on the terminal nitrogen of the carboximidamide group . These phenyl groups introduce substantial steric bulk and lipophilicity, potentially altering the compound's solubility profile, membrane permeability, and interaction with biological targets. The addition of aromatic rings also provides opportunity for π-π interactions and other non-covalent binding modes that are absent in Pyrrolidine-1-carboximidamide acetate.
Pyrrolidinium acetate (PyrrIL) represents a simpler structural relative, consisting essentially of a pyrrolidinium cation paired with an acetate anion . While it lacks the carboximidamide functional group, it shares the pyrrolidine core and acetate counter-ion with Pyrrolidine-1-carboximidamide acetate. This simpler structure has demonstrated utility as a catalyst in organic synthesis, suggesting that the basic pyrrolidinium-acetate ion pair contributes significantly to catalytic activity .
Table 4: Structural Comparison of Pyrrolidine-1-carboximidamide acetate with Related Compounds
The structural differences observed among these compounds translate into varying chemical properties and application potentials. For instance, the catalytic activity demonstrated by pyrrolidinium acetate in the synthesis of heterocyclic compounds suggests a fundamental reactivity profile that may be present, though potentially modified, in Pyrrolidine-1-carboximidamide acetate . Similarly, the antimicrobial activity of pyrrolidine carboxamides against InhA suggests that the carboximidamide functional group may confer important binding interactions with biological targets, a property that could extend to Pyrrolidine-1-carboximidamide acetate .
These comparisons highlight the importance of structure-property relationships in understanding and predicting the behavior of Pyrrolidine-1-carboximidamide acetate. By examining how structural modifications influence the properties and applications of related compounds, researchers can develop hypotheses about the potential utility of Pyrrolidine-1-carboximidamide acetate in various contexts and design strategic investigations to explore these possibilities.
The non-returnable nature of this product, as specified by suppliers , is a common policy for chemicals that may present stability concerns once the original container has been opened or the product has been exposed to different environmental conditions. This policy also reflects the regulatory framework governing the distribution and handling of research chemicals.
For comprehensive safety information, users should always refer to the Safety Data Sheet (SDS) provided by the supplier. This document would contain detailed information on hazard identification, first-aid measures, fire-fighting procedures, accidental release protocols, exposure controls, and toxicological data specific to Pyrrolidine-1-carboximidamide acetate. Additionally, all applicable local, regional, and national regulations regarding chemical handling, storage, and disposal should be strictly followed.
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